6-Methyltetrazolo[1,5-b]pyridazine
Overview
Description
6-Methyltetrazolo[1,5-b]pyridazine is an organic compound with the chemical formula C5H5N5. It is a heterocyclic compound that contains a tetrazole ring fused to a pyridazine ring.
Mechanism of Action
Biochemical Pathways
A related study on tetrazolo-pyridazine compounds suggests that they may be involved in the synthesis of energetic materials . The downstream effects of these pathways are yet to be fully understood.
Result of Action
A related study suggests that tetrazolo-pyridazine compounds may have potential as booster explosives, indicating that they may have significant energetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyltetrazolo[1,5-b]pyridazine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization . This method typically requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques. The compound is usually produced in small quantities for research purposes rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Methyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole or pyridazine rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazolo[1,5-b]pyridazine compounds .
Scientific Research Applications
6-Methyltetrazolo[1,5-b]pyridazine has several scientific research applications, including:
Comparison with Similar Compounds
6-Methyltetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:
6-Azidotetrazolo[1,5-b]pyridazine: Known for its high nitrogen content and potential explosive behavior.
6-Hydroxytetrazolo[1,5-b]pyridazine: A non-energetic intermediate compound with different chemical properties.
Pyridazine and Pyridazinone Derivatives: These compounds have a wide range of pharmacological activities and are used in various medicinal and industrial applications.
Properties
IUPAC Name |
6-methyltetrazolo[1,5-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c1-4-2-3-5-6-8-9-10(5)7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEQWMSXFPJNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609572 | |
Record name | 6-Methyltetrazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38693-80-0 | |
Record name | 6-Methyltetrazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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